molecular formula C15H22BNO2 B13628128 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13628128
M. Wt: 259.15 g/mol
InChI Key: OXFSMTAXQRMVGV-UHFFFAOYSA-N
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Description

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boron-containing organic compound It is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure, and a dioxaborolane group, which is a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of tetrahydroisoquinoline derivatives using pinacolborane or bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as N,N-dimethylaminopyridine (DMAP), in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane group can form reversible covalent bonds with other molecules, making it useful in catalysis and molecular recognition . The tetrahydroisoquinoline core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core and the dioxaborolane group. This combination allows it to participate in a wider range of chemical reactions and potentially interact with biological targets in unique ways .

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-7,17H,8-10H2,1-4H3

InChI Key

OXFSMTAXQRMVGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CNCCC3=CC=C2

Origin of Product

United States

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